molecular formula C11H14BrN3 B13089825 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile

2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile

Cat. No.: B13089825
M. Wt: 268.15 g/mol
InChI Key: HCWOPELYXOKPTO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted nitrile with a cyclohexylamine derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may require heating and the presence of a base to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, but they often involve heating and the use of solvents such as ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions may produce imidazole N-oxides .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the bromo and cyclohexyl substituents can modulate the compound’s binding affinity and selectivity for different targets .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Similar structure but with a chloro substituent instead of bromo.

    2-(4-Methyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Features a methyl group instead of bromo.

    2-(4-Phenyl-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile: Contains a phenyl group in place of bromo.

Uniqueness

The presence of the bromo substituent in 2-(4-Bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile imparts unique reactivity and properties compared to its analogs. The bromo group can participate in specific substitution reactions, and its electron-withdrawing nature can influence the compound’s overall electronic characteristics .

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

2-(4-bromo-2-cyclohexyl-1H-imidazol-5-yl)acetonitrile

InChI

InChI=1S/C11H14BrN3/c12-10-9(6-7-13)14-11(15-10)8-4-2-1-3-5-8/h8H,1-6H2,(H,14,15)

InChI Key

HCWOPELYXOKPTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=C(N2)CC#N)Br

Origin of Product

United States

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